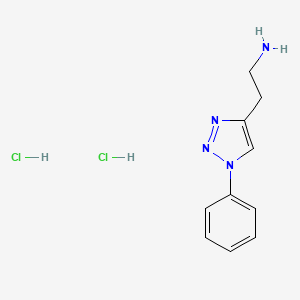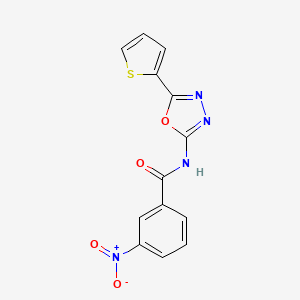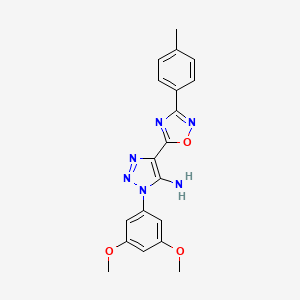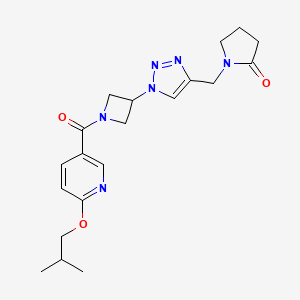
2-(1-Phenyltriazol-4-yl)ethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of “2-(1-Phenyltriazol-4-yl)ethanamine;dihydrochloride” is 223.70 . The SMILES string representation of the molecule isNCCC1=CN(C2=CC=CC=C2)N=C1.[H]Cl . This provides a way to visualize the structure of the molecule. Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
One significant application of compounds related to 2-(1-Phenyltriazol-4-yl)ethanamine; dihydrochloride is in the synthesis of novel antimicrobial and antifungal agents. For instance, a study by Pejchal et al. (2015) synthesized a series of novel compounds through the condensation reaction of similar structures, demonstrating antibacterial and antifungal activities comparable or slightly better than standard medicinal compounds (Pejchal, Pejchalová, & Růžičková, 2015).
Synthetic Methodologies and Characterization
Research efforts also extend to the development of synthetic methodologies and characterization of novel compounds bearing the 2-(1-Phenyltriazol-4-yl)ethanamine structure. Ahmed et al. (2016) described a one-pot synthesis and characterization of triazoles with potential cytotoxicity against brine shrimp, showcasing the versatile applications of this chemical structure in synthesizing bioactive molecules (Ahmed et al., 2016).
Coordination Chemistry and Metal Complexation
The structure of 2-(1-Phenyltriazol-4-yl)ethanamine; dihydrochloride and its derivatives are also explored in coordination chemistry and metal complexation studies. Li et al. (1999) investigated copper complexes with related ligands, highlighting the potential of these compounds in forming structurally unique and functionally significant metal-organic frameworks (Li, Xu, Cao, Zhu, & Yu, 1999).
Antioxidant and Anticancer Properties
Furthermore, the antioxidant and anticancer properties of compounds synthesized from 2-(1-Phenyltriazol-4-yl)ethanamine; dihydrochloride have been a subject of interest. Bhat et al. (2016) synthesized a series of derivatives via a Claisen–Schmidt reaction approach, which displayed broad spectrum antimicrobial, antioxidant activities, and exhibited moderate to excellent anticancer activities on breast cancer cell lines (Bhat, Nagaraja, Divyaraj, Harikrishna, Pai, Biswas, & Peethamber, 2016).
Neuropharmacological Evaluation
The neuropharmacological evaluation of new isoxazoline derivatives synthesized from structures related to 2-(1-Phenyltriazol-4-yl)ethanamine; dihydrochloride indicates their potential as antidepressant and anti-anxiety agents. Kumar (2013) synthesized and tested a series of derivatives, with some showing significant activities compared to reference drugs, showcasing the therapeutic potential of these compounds (Kumar, 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, are known to bind to various receptors and enzymes .
Mode of Action
It’s suggested that the electron-rich aromatic framework of the 1,2,4-triazole heterocycle allows it to readily bind to relevant receptors and/or enzymes through multiple non-covalent binding interactions .
Biochemical Pathways
Similar compounds have been shown to exhibit various bioactivities, suggesting they may interact with multiple biochemical pathways .
Propriétés
IUPAC Name |
2-(1-phenyltriazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-7-6-9-8-14(13-12-9)10-4-2-1-3-5-10;;/h1-5,8H,6-7,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODFAKVWXSGGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenyltriazol-4-yl)ethanamine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide](/img/structure/B2894539.png)


![N-{2-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2894544.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide](/img/structure/B2894547.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2894550.png)



![2-Chloro-N-[1-[(4-fluorophenyl)-hydroxymethyl]cyclopentyl]acetamide](/img/structure/B2894558.png)

